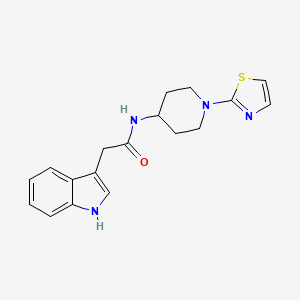

2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

CAS No.: 1448058-31-8

Cat. No.: VC7483363

Molecular Formula: C18H20N4OS

Molecular Weight: 340.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448058-31-8 |

|---|---|

| Molecular Formula | C18H20N4OS |

| Molecular Weight | 340.45 |

| IUPAC Name | 2-(1H-indol-3-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |

| Standard InChI | InChI=1S/C18H20N4OS/c23-17(11-13-12-20-16-4-2-1-3-15(13)16)21-14-5-8-22(9-6-14)18-19-7-10-24-18/h1-4,7,10,12,14,20H,5-6,8-9,11H2,(H,21,23) |

| Standard InChI Key | ZSSBGYTZNBQWEK-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1NC(=O)CC2=CNC3=CC=CC=C32)C4=NC=CS4 |

Introduction

The compound 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic molecule that combines indole, thiazole, and piperidine rings. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Potential Biological Activity

Compounds with indole and thiazole rings often exhibit biological activity, including anticancer and antimicrobial properties. For instance, compounds with similar scaffolds have shown promising results in anticancer assays . The presence of a piperidine ring could also contribute to potential neuroactive properties.

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions, including condensation and coupling reactions. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.

Research Findings and Applications

While specific research findings for 2-(1H-indol-3-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide are not available, related compounds have shown potential in drug discovery. For example, compounds with imidazo[2,1-b]thiazole scaffolds have demonstrated cytotoxic activity against cancer cell lines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume